D13223 N6-

Description

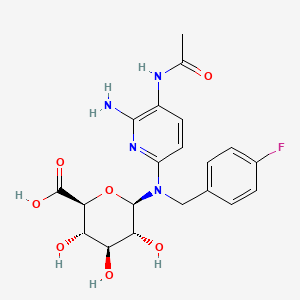

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(24-18(12)22)25(8-10-2-4-11(21)5-3-10)19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H2,22,24)(H,23,26)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVDEODBTSUOOJ-YUAHOQAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanisms of Action of N Acetylated D13223

Indirect Antagonism of N-methyl-D-aspartate (NMDA) Receptors

Role of Redox Chemistry in NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor plays a crucial role in synaptic plasticity and is a key target for various neuroactive compounds. The parent compound of N-acetylated D13223, Flupirtine (B1215404), has been shown to function as an NMDA receptor antagonist. nih.gov Notably, this antagonism does not appear to involve direct binding to the characterized sites on the NMDA receptor complex. nih.gov Instead, evidence suggests that Flupirtine's modulatory effects are mediated through the redox site of the receptor. nih.gov

Research on cultured cortical neurons has demonstrated that the inhibitory effect of Flupirtine on NMDA-induced calcium influx is more pronounced in the presence of a reducing agent, dithiothreitol. nih.gov Conversely, in the presence of N'-ethylmaleimide, an agent that alkylates the NMDA receptor's redox site, Flupirtine's ability to modulate NMDA-induced calcium influx is diminished. nih.gov This suggests that the integrity of the redox site is crucial for the compound's activity. It is proposed that Flupirtine may exert its influence by affecting the cellular redox state, which in turn modulates the function of the NMDA receptor. nih.gov

While these findings directly pertain to Flupirtine, the fact that N-acetylated D13223 is a pharmacologically active metabolite suggests a similar mechanism of action may be at play. nih.gov The N-acetylation of the primary amine resulting from hydrolysis of Flupirtine would alter the electronic properties of the molecule, which could influence its interaction with the redox-sensitive components of the NMDA receptor or its impact on the cellular redox environment.

Table 1: Influence of Redox Agents on Flupirtine's NMDA Receptor Antagonism

| Condition | Effect on Flupirtine's Inhibition of NMDA-induced Ca2+ Influx | Implication for Mechanism of Action |

| Presence of Dithiothreitol (Reducing Agent) | Increased | Suggests involvement of a reduced state of the receptor for Flupirtine's action. |

| Presence of N'-ethylmaleimide (Alkylating Agent) | Decreased | Indicates the importance of the NMDA receptor's redox site for Flupirtine's modulatory activity. |

Other Putative Molecular Targets and Ligand-Receptor Interactions

A significant aspect of Flupirtine's mechanism involves the activation of voltage-gated potassium channels of the Kv7 family. This action leads to a hyperpolarization of the neuronal membrane, resulting in a stabilization of the resting membrane potential and a reduction in neuronal excitability. This effect is considered a primary contributor to its analgesic and muscle relaxant properties.

Given that N-acetylated D13223 is an active metabolite, it is plausible that it shares some of these off-target activities with its parent compound. nih.gov The extent to which N-acetylation influences the affinity and efficacy of the compound at these various targets is an area for further investigation. Understanding these off-target interactions is crucial for a complete mechanistic picture and for identifying potential polypharmacological advantages.

Table 2: Putative Molecular Targets of Flupirtine and Potential Relevance to N-acetylated D13223

| Molecular Target | Action of Flupirtine | Potential Role in Therapeutic Effect | Potential Relevance to N-acetylated D13223 |

| NMDA Receptor | Indirect antagonism via redox site modulation | Neuroprotection, analgesia | Likely a shared mechanism due to its nature as an active metabolite. |

| Kv7 Potassium Channels | Activation | Analgesia, muscle relaxation | Potential for shared activity, though affinity may be altered by N-acetylation. |

| GIRK Channels | Activation | Analgesia, sedation | Plausible shared mechanism contributing to neuronal inhibition. |

| GABA-A Receptors | Positive modulation | Anxiolysis, muscle relaxation | Possible shared activity, contributing to the overall CNS depressant effects. |

Enzymatic Biotransformation and Reactive Metabolite Formation of N Acetylated D13223

Biochemical Pathways of N-acetylated D13223 Formation

The formation of D13223 from flupirtine (B1215404) is a key metabolic step. This process primarily occurs through a sequence involving hydrolysis followed by N-acetylation.

Involvement of Human N-acetyltransferases (NAT1 and NAT2) in Hydrolysis and Acetylation Processes

The initial step in the formation of D13223 involves the hydrolytic cleavage of the carbamate (B1207046) group of flupirtine. Carboxylesterase 2 (CES2) has been identified as an enzyme responsible for this hydrolysis. researchgate.net This hydrolysis yields a descarboethoxy product, which is the precursor to D13223. The subsequent and crucial step is the N-acetylation of this hydrolysis product. Human N-acetyltransferases, specifically NAT1 and the polymorphic NAT2, are the enzymes that catalyze this acetylation reaction, efficiently converting the hydrolyzed intermediate to D13223. nih.govresearchgate.netnih.gov Studies using recombinant enzymes have confirmed that D13223 is formed via CES2-mediated hydrolysis and subsequent acetylation by NAT2. researchgate.net Both NAT1 and NAT2 demonstrate nearly equal efficiencies in acetylating the hydrolysis product in in vitro settings. researchgate.netnih.gov

Intermediates and Enzyme Kinetics in the Formation Pathway

The primary intermediate in the formation pathway of D13223 is the product of flupirtine hydrolysis, presumed to be descarboethoxyflupirtine. This intermediate then undergoes acetylation by NAT1 and NAT2 to form D13223. researchgate.netnih.gov While the involvement and efficiency of NAT1 and NAT2 in this acetylation have been established, detailed enzyme kinetics specifically for the formation of D13223 from the hydrolyzed intermediate by purified human NAT1 and NAT2 are not extensively described in the provided literature. However, the efficient acetylation by these enzymes is a critical determinant in the metabolic fate of the hydrolyzed flupirtine product. nih.govresearchgate.netnih.gov

Oxidative Metabolism and Electrophilic Metabolite Generation

Beyond its formation through acetylation, D13223 can undergo further metabolism, particularly oxidative reactions catalyzed by peroxidases, leading to the generation of electrophilic species.

Peroxidase-Mediated Oxidation Reactions (e.g., Myeloperoxidase, Horse Radish Peroxidase)

D13223 is a substrate for oxidative metabolism catalyzed by peroxidases. researchgate.netnih.gov In vitro studies have shown that both human myeloperoxidase (MPO) and horse radish peroxidase (HRP) can oxidize D13223, producing detectable amounts of oxidation products. researchgate.netnih.gov It is noted, however, that the extent of D13223 metabolism by these peroxidases is much lesser compared to the parent compound, flupirtine. researchgate.netnih.gov This suggests that while D13223 is susceptible to peroxidase-catalyzed oxidation, it may be less readily oxidized than flupirtine.

Formation and Characterization of Reactive Quinone Diimine Intermediates

The oxidative metabolism of flupirtine, particularly from the hydrolyzed intermediate, is associated with the formation of reactive quinone diimine intermediates. researchgate.netnih.govnih.govwjgnet.com While the primary focus is often on the diimines formed directly from the hydrolyzed flupirtine, D13223, being an acetylated derivative of this intermediate, can also potentially undergo oxidation to form quinone diimines. Studies have indicated that relatively stable quinone diimines can be detected in vitro when catalyzed by peroxidases, in contrast to the highly reactive diimines derived directly from flupirtine, which tend to polymerize or conjugate more rapidly. nih.govmedpath.com These quinone diimines are electrophilic species, which contributes to their potential reactivity with biological molecules.

Mechanisms of Covalent Adduct Formation with Biological Macromolecules in vitro

The reactive quinone diimine intermediates generated during the oxidative metabolism of flupirtine and potentially D13223 are electrophilic and have the capacity to form covalent adducts with biological macromolecules, such as proteins, in vitro. nih.govnih.gov This covalent binding is considered a mechanism contributing to cellular toxicity. nih.govwjgnet.com In vitro experiments have demonstrated that these reactive intermediates can be trapped by nucleophiles like glutathione (B108866), forming glutathione conjugates as a detoxification pathway. researchgate.netnih.govresearchgate.net The formation of such covalent adducts is a key aspect of the reactive metabolite-mediated toxicity associated with compounds that can be metabolized to quinone diimines. researchgate.netnih.govwjgnet.com

Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of a compound or its Phase I metabolites with endogenous molecules such as glucuronic acid or glutathione. These reactions generally increase the hydrophilicity of the compound, making it more readily excretable. D13223 undergoes significant Phase II conjugation.

Glucuronidation of N-acetylated D13223 by UDP-Glucuronosyltransferases (UGT isoforms)

Glucuronidation is a major Phase II metabolic pathway for many drugs and their metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). D13223 is known to be a substrate for glucuronidation. Studies using human liver microsomes incubated with D13223 and UDP-glucuronic acid have shown the formation of two isomeric N-glucuronides. researchgate.netnih.gov While the specific UGT isoforms responsible for D13223 glucuronidation have not been definitively identified for D13223 itself, research on the parent compound flupirtine and a structurally related anticonvulsant, retigabine, suggests the potential involvement of several UGT1A isoforms. Based on in vitro studies with recombinant enzymes for retigabine, UGT1A1, UGT1A3, UGT1A4, and UGT1A9 are likely candidates for catalyzing the glucuronidation of compounds with similar structural features to flupirtine and D13223. researchgate.netnih.gov

The glucuronidation of D13223 results in the formation of more polar metabolites, which are typically less pharmacologically active and are primarily eliminated via the kidneys and potentially in bile. nih.govmdpi.com

Glutathione Conjugation of Reactive Metabolites

While D13223 itself is generally considered less reactive than some potential intermediates in flupirtine metabolism, it can still be subject to oxidative processes, albeit to a lesser extent than flupirtine. researchgate.netnih.govnih.gov Peroxidase enzymes can oxidize D13223, leading to the formation of reactive intermediates, potentially quinone imines, similar to those generated from the parent drug. researchgate.netnih.govnih.gov These reactive species are electrophilic and can be detoxified by conjugation with the tripeptide glutathione (GSH). researchgate.netnih.govnih.govmedpath.com

Glutathione conjugation is a crucial defense mechanism against reactive metabolites that can otherwise bind covalently to cellular macromolecules, potentially leading to cellular damage and toxicity. The conjugation reaction is often catalyzed by glutathione S-transferases (GSTs). nih.govmedpath.com The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway, involving cleavage of glutamic acid and glycine (B1666218) residues, followed by N-acetylation of the cysteine conjugate to form mercapturic acid derivatives. nih.gov These mercapturic acid derivatives are stable, water-soluble metabolites that are excreted, primarily in urine. nih.gov Studies have identified mercapturic acid derivatives (M424 and M466) as significant elimination products of flupirtine metabolism, indicating that reactive intermediates, potentially derived in part from D13223 oxidation, undergo glutathione conjugation in humans. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N Acetylated D13223 Analogues

Impact of N-Acetylation on Modulatory Activity and Target Selectivity

D13223 is characterized by an acetyl group attached to the amino group at the 3-position of the pyridine (B92270) ring, representing an N-acetylated form of a potential Flupirtine-related intermediate or metabolite. nih.govacs.org Flupirtine (B1215404) itself is known to activate Kv7.2/Kv7.3 channels. acs.orgjneuropsychiatry.org The formation of D13223 from Flupirtine involves metabolic N-acetylation. acs.orgresearchgate.net

While Flupirtine is established as a Kv7 channel opener, the specific impact of the N-acetylation event leading to D13223 on its modulatory activity and target selectivity compared to the non-acetylated precursor or other hypothetical analogues is not explicitly detailed with comparative data in the search results. However, its identification as a metabolite suggests it retains some biological relevance. Studies on the metabolism of Flupirtine indicate that D13223 is a significant metabolite, undergoing further, albeit limited, turnover in liver microsomes. acs.orgresearchgate.net This implies that the N-acetylation at this position does not completely abolish its interaction with biological systems, although its potency and selectivity profile relative to Flupirtine or other analogues would require specific comparative pharmacological studies.

Identification of Key Pharmacophoric Elements for Kv7 Channel Activation

Based on research into Flupirtine and its analogues, several structural features are considered important for Kv7 channel opening activity. These likely include the core triaminopyridine scaffold and the presence of the fluorophenylmethyl group attached to one of the amino functions. nih.govacs.orgontosight.ai

In the case of D13223, the N-acetylation occurs at the amino group adjacent to the pyridine nitrogen. nih.gov While specific SAR data for N-acetylated D13223 analogues exploring modifications around the acetyl group or other parts of the molecule are not available, general principles from Flupirtine analogue studies suggest that the nature and position of substituents on the aminopyridine core and the lipophilicity and electronic properties of the attached aromatic or aliphatic groups are crucial for determining potency and efficacy at Kv7 channels. acs.org The presence of the acetyl group in D13223 introduces a polar amide functionality, which could influence the compound's interaction with the channel binding site compared to a non-acetylated amine.

Correlation between Structural Features and Indirect NMDA Receptor Antagonism

Kv7 channels play a significant role in regulating neuronal excitability by stabilizing the membrane potential. jneuropsychiatry.orgresearchgate.net Activation of Kv7 channels leads to membrane hyperpolarization or stabilization at more negative potentials, which can indirectly affect the activity of voltage-dependent receptors, such as NMDA receptors. plos.org NMDA receptors are blocked by a voltage-dependent magnesium ion plug at resting membrane potentials; depolarization is required to relieve this block and allow ion flow upon glutamate (B1630785) binding. patsnap.com

By increasing the resting membrane potential or enhancing repolarization, Kv7 channel activators can make it more difficult to reach the threshold required for the magnesium block of the NMDA receptor to be relieved. plos.org This constitutes an indirect mechanism of NMDA receptor antagonism. Given that D13223 is an N-acetylated analogue related to Flupirtine, a known Kv7 activator, it is plausible that D13223 could also exert indirect NMDA receptor antagonism via Kv7 channel modulation. However, direct experimental evidence detailing this correlation specifically for D13223 or a series of its N-acetylated analogues is not provided in the search results. Structure-mechanism relationship studies in this context would typically involve electrophysiological experiments to correlate the degree of Kv7 activation by different analogues with their effect on NMDA receptor-mediated currents under various conditions.

Rational Design Principles for Modulating Metabolic Stability and Reactivity

Metabolic stability is a critical factor in drug design. For compounds like Flupirtine and its analogues, metabolic transformations, such as N-acetylation and oxidation, can impact their pharmacokinetic profile and the duration of their action. acs.orgresearchgate.net D13223 is itself a product of N-acetylation of Flupirtine. acs.orgresearchgate.net

Studies on Flupirtine metabolism indicate that D13223 undergoes further, albeit limited, turnover in liver microsomes. acs.orgresearchgate.net Rational design principles aimed at modulating the metabolic stability of N-acetylated D13223 analogues would consider modifications to sites prone to enzymatic transformation. The amide bond formed by N-acetylation could be a potential site for hydrolysis. Additionally, other parts of the molecule, such as the pyridine ring or the fluorophenylmethyl group, might be subject to oxidative metabolism by cytochrome P450 enzymes. acs.org

Designing analogues with increased metabolic stability might involve introducing steric hindrance near labile bonds, replacing metabolically vulnerable groups with more stable bioisosteres, or modifying the electronic properties of the molecule to disfavor enzymatic attack. Conversely, designing for controlled lability could be relevant if the N-acetylated form is intended as a pro-drug or a transient active species. Specific data demonstrating how structural modifications to the N-acetyl group or other parts of D13223 affect its metabolic stability were not found.

Data on the metabolic turnover of Flupirtine and D13223 in rat liver microsomes has been reported: acs.org

| Compound | Turnover (30 min with CYP3A1-induced rat liver microsomes) |

| Flupirtine | 18% |

| D13223 | 20-25% |

This limited data suggests that D13223, while a metabolite, still undergoes some degree of further metabolism.

Quantitative Structure-Activity Relationships (QSAR) for predicting in vitro Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop predictive models correlating molecular descriptors with biological activity. For N-acetylated D13223 analogues, QSAR could potentially be used to predict in vitro potency at Kv7 channels or their indirect effect on NMDA receptors based on their chemical structures.

Typical molecular descriptors used in QSAR studies include physicochemical properties (e.g., lipophilicity, electronic parameters, molecular weight), structural features (e.g., presence of specific functional groups, topological indices), and spatial descriptors. By analyzing a series of analogues with varying structures and measured biological activities, statistical models (e.g., linear regression, machine learning algorithms) can be built to identify the key structural and physicochemical properties that influence potency.

Advanced Spectroscopic and Analytical Characterization for Research on N Acetylated D13223

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Research Models

LC-MS/MS is a widely used and sensitive technique for the quantitative determination of D13223 in biological matrices and research samples. It allows for the separation of D13223 from complex mixtures followed by its detection and quantification based on its specific mass-to-charge ratio and fragmentation pattern.

Method Development and Validation for Metabolic Profiling

LC-MS/MS methods have been developed and validated for the simultaneous quantification of flupirtine (B1215404) and its metabolite D13223 in various biological fluids, including human plasma, serum, urine, and feces researchgate.netnih.govnih.govresearchgate.net. These methods are crucial for metabolic profiling studies, enabling the determination of D13223 concentrations in research models over time.

Method validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, recovery, stability, and matrix effects to ensure reliable quantification researchgate.net. For instance, validation ranges for D13223 have been established in different matrices, such as 0.5–500 ng/ml in serum and 5.0–5000 ng/ml in urine and feces researchgate.netnih.gov.

Chromatographic separation of D13223 from other compounds in biological samples is achieved using various stationary phases, such as C18 columns, and optimized mobile phases researchgate.netnih.govresearchgate.net. Detection is commonly performed using triple quadrupole tandem mass spectrometers operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode via ionization techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) researchgate.netnih.govresearchgate.netca.gov. Specific MS/MS transitions are used for the selective detection and quantification of D13223 researchgate.net.

Table 1: Representative LC-MS/MS Parameters for D13223 Quantification

| Parameter | Value/Description | Source |

| Matrix | Human plasma, serum, urine, feces | researchgate.netnih.govnih.govresearchgate.net |

| Column Type | C18 (e.g., XTerra C18, Agilent ZORBAX) | researchgate.netnih.govresearchgate.net |

| Mobile Phase | Various compositions (e.g., Acetonitrile/Water/Formic Acid, Ammonium Formate Buffer/Acetonitrile) | researchgate.netnih.govresearchgate.net |

| Ionization Mode | ESI (Positive), APCI | researchgate.netresearchgate.net |

| Mass Analyzer | Triple Quadrupole | researchgate.netresearchgate.netca.gov |

| Detection Mode | SRM/MRM | researchgate.netresearchgate.netca.gov |

| MS/MS Transition (D13223) | m/z 275.2 → m/z 166.1 | researchgate.net |

| Internal Standard | Diphenhydramine (example) | nih.govresearchgate.net |

| Validation Range (Serum) | 0.5–500 ng/ml | researchgate.netnih.gov |

| Validation Range (Urine) | 20–5000 ng/ml | researchgate.netnih.gov |

| Validation Range (Feces) | 5.0–5000 ng/ml | researchgate.netnih.gov |

Application in in vitro Enzymatic Reaction Monitoring

LC-MS/MS is a valuable tool for monitoring in vitro enzymatic reactions involving D13223. It has been used to study the metabolism of D13223 by various enzymes. For example, studies have investigated the turnover of D13223 in the presence of rat liver microsomes and peroxidases nih.gov. LC-MS/MS allows for the detection and quantification of D13223 and its potential metabolites formed during these enzymatic incubations, providing insights into the metabolic pathways it undergoes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules like N-acetylated D13223. By analyzing the signals produced by atomic nuclei in a magnetic field, researchers can deduce the connectivity of atoms and their spatial arrangement.

NMR spectroscopy has been used in the characterization of flupirtine metabolites, including the glutathione (B108866) conjugate of an oxidation product, providing structural information nih.gov. While direct detailed NMR data specifically for D13223 in the provided sources are limited, the principles of NMR for structural elucidation and conformational analysis of N-acetylated compounds are well-established scielo.brslu.senih.gov.

The presence of an N-acetyl group in D13223 is particularly amenable to NMR analysis. The methyl protons of the N-acetyl group typically resonate as a characteristic singlet in the 1H NMR spectrum, often in the region of 1.9–2.2 ppm nih.govru.nl. This signal can be a useful indicator of the presence of an N-acetylated compound.

Cyclic Voltammetry for Electrochemical Characterization and Redox Potential Assessment

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound by measuring the current response as the potential is swept linearly between two limits ossila.com. This technique can provide information about the oxidation and reduction potentials of a molecule and the reversibility of these processes.

Cyclic voltammetry studies on flupirtine, the parent compound of D13223, have shown that it undergoes facile and irreversible redox reactions, suggesting that redox chemistry plays a role in its metabolism nih.govcolab.ws. D13223, as a metabolite, also exhibits electrochemical activity. Compared to flupirtine, D13223 is reported to be easily oxidized, while its reduction is more difficult mdpi.com. This difference in redox behavior between the parent drug and its metabolite can be assessed using cyclic voltammetry.

Oxidation potential (OP) values can be determined using voltammetric techniques mdpi.com. Studies have indicated that drug metabolites, including D13223, may have lower OP values than their parent drugs mdpi.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to obtain information about the functional groups and molecular structure of a compound. Both techniques probe the vibrational modes of molecules, but they rely on different physical principles. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in the dipole moment of the molecule. Raman spectroscopy, on the other hand, measures the inelastic scattering of light (Raman scattering) caused by molecular vibrations that induce a change in the molecule's polarizability.

For a molecule like D13223, which contains amide, amine, aromatic ring, and carbon-fluorine functional groups, IR and Raman spectroscopy can provide a wealth of information. Specific vibrational bands in the IR and Raman spectra correspond to the stretching and bending modes of bonds within these functional groups. For instance, characteristic peaks would be expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide carbonyl, C-N stretches, C-C stretches within the pyridine (B92270) and phenyl rings, C-H stretches, and the C-F stretch. The positions, intensities, and shapes of these peaks constitute a unique "fingerprint" for D13223, allowing for its identification and differentiation from related compounds or impurities.

Vibrational analysis using computational methods can complement experimental IR and Raman spectroscopy by predicting theoretical spectra and assigning observed bands to specific molecular vibrations. This combined approach aids in a thorough understanding of the molecule's structure and dynamics.

X-ray Crystallography for Crystalline Structure Determination (if available)

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the electrons of the atoms in a crystal, the electron density can be mapped, revealing the positions of atoms and thus the molecule's precise structure, including bond lengths, bond angles, and torsional angles. It also provides information about how molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonding.

For D13223, if a crystalline form can be obtained, X-ray crystallography would provide definitive proof of its molecular structure and conformation in the solid state. This technique is invaluable for confirming the connectivity of atoms, the stereochemistry (if applicable), and understanding the spatial arrangement of the molecule. The crystal packing can also provide insights into the physical properties of the solid form, such as melting point and solubility, and can be relevant for understanding solid-state stability and formulation development in a pharmaceutical context (though dosage/administration details are excluded per instructions).

A successful X-ray crystallography study requires obtaining high-quality single crystals of D13223. Once crystals are grown, they are mounted and exposed to a beam of X-rays. The resulting diffraction pattern is recorded, and computational methods are used to process the data and solve the crystal structure. The final structure is typically refined to minimize the difference between the observed and calculated diffraction patterns.

Information derived from an X-ray crystal structure of D13223, if available, would typically be presented as atomic coordinates, thermal parameters, bond lengths, bond angles, and illustrations of the molecular structure and crystal packing. However, specific X-ray crystallographic data or published crystal structures for D13223 were not found in the public domain through the conducted searches.

Computational and Theoretical Chemistry Applications to N Acetylated D13223

In Silico Prediction of Metabolic Pathways and Reactive Intermediate Formation

To generate the requested content, a valid and recognized chemical identifier for the compound of interest would be required.

In Vitro Pharmacological and Cellular Interaction Studies of N Acetylated D13223

Electrophysiological Characterization of Ion Channel Modulation in Recombinant Expression Systems (e.g., HEK293 Cells)

Flupirtine (B1215404), the parent compound of D13223, is recognized as a selective neuronal potassium channel opener (SNEPCO), primarily targeting Kv7 channels. researchgate.netwikipedia.org This action leads to the stabilization of the neuronal membrane resting potential and a reduction in excitability. researchgate.netcolab.ws Flupirtine has also been reported to possess GABAA modulatory properties. wikipedia.org

While extensive detailed electrophysiological studies specifically characterizing the direct modulation of ion channels by N-acetylated D13223 in recombinant expression systems like HEK293 cells are not extensively documented in the available literature snippets, its activity as a metabolite suggests it may share some of the ion channel modulating properties of Flupirtine. Studies utilizing HEK293 cells are a common approach for heterologous expression and electrophysiological analysis of various ion channels, including voltage-gated and ligand-gated channels. moleculardevices.commoleculardevices.comnih.govnmi.defrontiersin.org These techniques, such as patch clamp, allow for precise measurement of ion currents and the effects of compounds on channel function. moleculardevices.comnih.govnmi.de Further research specifically on D13223 using such systems would be necessary to fully elucidate its direct effects on specific ion channel subtypes.

Cellular Assays for NMDA Receptor Functionality and Neurotransmission Modulation in Cultured Neurons

Flupirtine is understood to act as an indirect antagonist of N-methyl-D-aspartate (NMDA) receptors. researchgate.net This indirect antagonism is mediated through its activation of potassium channels, which enhances the voltage-dependent magnesium block of the NMDA receptor. researchgate.net NMDA receptors are crucial ligand-gated ion channels involved in excitatory neurotransmission, synaptic plasticity, learning, and memory in the central nervous system. frontiersin.orgnews-medical.netnih.govmedrxiv.org

As an active metabolite with retained pharmacological activity, D13223 has been implicated in affecting NMDA receptor function. In vitro studies utilizing primary cortical neurons and cultured human RPE cells have examined the effects of D13223 in the context of NMDA receptor antagonism and cytoprotection. 14.139.156 Cellular assays in cultured neurons, such as calcium imaging or recording of NMDA-mediated currents, are standard methods to assess the functionality of NMDA receptors and the impact of compounds on neurotransmission. frontiersin.orgnews-medical.netnih.gov While the precise mechanisms and quantitative data for D13223's effects on NMDA receptor functionality and neurotransmission modulation in cultured neurons are not extensively detailed in the provided snippets, its association with Flupirtine's mechanism suggests a potential role, which warrants further dedicated investigation.

Investigation of Cytoprotective and Anti-Apoptotic Mechanisms in Cellular Stress Models

Flupirtine is known for its neuroprotective, cytoprotective, and anti-apoptotic properties. researchgate.netresearchgate.netresearchgate.netwikipedia.org These beneficial effects have been observed in various cellular stress models. Cytoprotection involves mechanisms that protect cells from damage, while anti-apoptosis focuses on preventing programmed cell death. nih.govelifesciences.org

D13223, as an active metabolite of Flupirtine, has also been associated with these protective effects. In vitro studies using primary cortical neurons and cultured human RPE cells have indicated that D13223 possesses anti-apoptotic and cytoprotective properties. 14.139.156 Research on Flupirtine has shown its ability to protect neuronal cells from apoptotic cell death induced by toxic agents, such as fragments of prion protein, in vitro. researchgate.net While the specific molecular mechanisms by which D13223 exerts its cytoprotective and anti-apoptotic effects are not fully elucidated in the provided information, general mechanisms in cellular stress models can involve modulating signaling pathways, preserving mitochondrial function, and inhibiting caspases, which are key executioners of apoptosis. nih.govelifesciences.org Further detailed in vitro studies are needed to define the precise pathways and efficacy of D13223 in various cellular stress models.

Enzyme Kinetics and Inhibition Studies using Isolated Enzymes and Microsomes

The metabolic fate of Flupirtine involves its conversion to D13223 and other metabolites. The formation of D13223 from Flupirtine is catalyzed by specific enzymes. Studies have shown that porcine liver esterases cleave the carbamate (B1207046) group of Flupirtine, and human N-acetyltransferases 1 and 2 efficiently acetylate the resulting hydrolysis product to yield D13223. researchgate.netresearchgate.net

Furthermore, D13223 itself undergoes further metabolism. In vitro studies using human liver microsomes have demonstrated that D13223 can be metabolized by peroxidases, although to a lesser extent than Flupirtine. researchgate.net Additionally, D13223 can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), likely involving isoforms such as UGT1A1, 1A3, 1A4, and 1A9. researchgate.net

Enzyme kinetics and inhibition studies using isolated enzymes and microsomes are critical for understanding the metabolic pathways and potential drug interactions of a compound. beilstein-institut.decolab.wsmedrxiv.orgcore.ac.uknih.govbioivt.comsigmaaldrich.com While the enzymes involved in the formation and further metabolism of D13223 have been identified through in vitro studies, detailed kinetic parameters (e.g., Km, Vmax) for D13223 as a substrate for these enzymes, or its potential to inhibit other enzymes, are not extensively presented in the available snippets. Such studies would provide valuable insights into the metabolic disposition and potential interactions of D13223.

Table 1: In Vitro Metabolism of D13223

| Enzyme Class | Reaction Type | Substrate (if applicable) | Notes |

| Peroxidases | Oxidation | D13223 | Metabolized to a lesser extent than Flupirtine researchgate.net |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | D13223 | Forms N-glucuronides researchgate.net |

Membrane Biophysics Studies on Resting Potential and Excitability in Cellular Models

Flupirtine's mechanism of action involves the activation of inwardly rectifying potassium channels (GIRKs), which leads to hyperpolarization of the neuronal membrane. This hyperpolarization stabilizes the resting membrane potential and reduces cellular excitability. researchgate.netcolab.ws The resting membrane potential is a fundamental property of excitable cells, determined by the differential distribution of ions and the selective permeability of the cell membrane. moleculardevices.combu.edunih.gov Changes in membrane potential and ion channel activity directly influence cellular excitability. moleculardevices.comnih.govfrontiersin.org

As an active metabolite retaining some of Flupirtine's pharmacological properties, D13223 may also influence membrane biophysics, including resting potential and excitability. While direct, dedicated in vitro studies specifically measuring the effects of N-acetylated D13223 on resting membrane potential or excitability in various cellular models are not detailed in the provided literature snippets, its association with the parent compound's mechanism suggests this as a potential area of interaction. Techniques such as patch clamp electrophysiology and fluorescence-based membrane potential assays (e.g., FLIPR) are commonly used to assess these parameters in cellular models. moleculardevices.comnmi.deelifesciences.org Further research employing these methods would be necessary to determine the direct impact of D13223 on membrane biophysics and cellular excitability.

Compound "D13223 N6-" Not Found in Public Scientific Literature

Following a comprehensive search of publicly available scientific and chemical databases, no information was found for a compound with the identifier “D13223 N6-” or its N-acetylated form. This identifier does not correspond to any known chemical substance in the public domain.

As a result, it is not possible to generate the requested article on the "Future Research Directions and Unresolved Questions in N-acetylated D13223 Research." The creation of scientifically accurate and informative content requires existing foundational research on the compound , including its synthesis, molecular targets, and biological activity.

The identifier “D13223 N6-” may represent an internal or proprietary code for a compound not yet disclosed in scientific literature, a newly synthesized molecule pending publication, or a potential typographical error. Without any available data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the following outline cannot be provided:

Future Research Directions and Unresolved Questions in N Acetylated D13223 Research

Q & A

Q. What frameworks ensure ethical compliance in human subject research involving D13223 N6- derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.